molecular formula C23H26N4O3 B10983163 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(piperidin-1-yl)phenyl]propanamide

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(piperidin-1-yl)phenyl]propanamide

Cat. No.: B10983163
M. Wt: 406.5 g/mol
InChI Key: QQNYVTQJAYECNN-UHFFFAOYSA-N
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Description

3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[3-(1-PIPERIDINYL)PHENYL]PROPANAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodiazepine core, which is a common structural motif in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[3-(1-PIPERIDINYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodiazepine core, followed by the introduction of the piperidinyl and phenyl groups. Common reagents used in these reactions include amines, carboxylic acids, and various coupling agents. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[3-(1-PIPERIDINYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile employed .

Scientific Research Applications

3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[3-(1-PIPERIDINYL)PHENYL]PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[3-(1-PIPERIDINYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[3-(1-PIPERIDINYL)PHENYL]PROPANAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its benzodiazepine core is a well-known pharmacophore, while the piperidinyl and phenyl groups enhance its binding affinity and specificity for certain molecular targets .

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(3-piperidin-1-ylphenyl)propanamide

InChI

InChI=1S/C23H26N4O3/c28-21(24-16-7-6-8-17(15-16)27-13-4-1-5-14-27)12-11-20-23(30)25-19-10-3-2-9-18(19)22(29)26-20/h2-3,6-10,15,20H,1,4-5,11-14H2,(H,24,28)(H,25,30)(H,26,29)

InChI Key

QQNYVTQJAYECNN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=CC(=C2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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